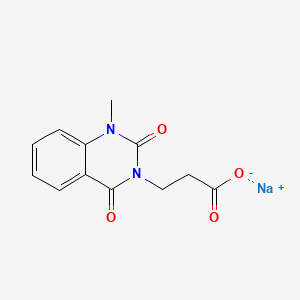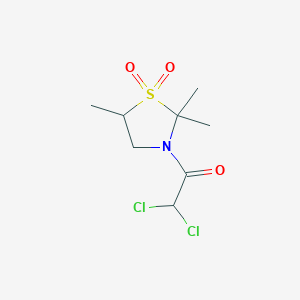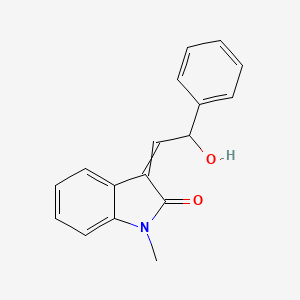
Disulfoxide, dihexyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfoxide, dihexyl is an organosulfur compound characterized by the presence of two hexyl groups attached to a sulfoxide functional group. This compound is part of a broader class of sulfoxides, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disulfoxide, dihexyl can be synthesized through the oxidation of dihexyl sulfide. Common oxidizing agents used for this transformation include hydrogen peroxide and periodate. The reaction typically proceeds under mild conditions to avoid over-oxidation to the corresponding sulfone .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Disulfoxide, dihexyl can undergo further oxidation to form the corresponding sulfone.
Reduction: It can be reduced back to dihexyl sulfide using reducing agents such as sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides and thiols.
Major Products Formed:
Oxidation: Dihexyl sulfone.
Reduction: Dihexyl sulfide.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Disulfoxide, dihexyl has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery vehicle.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which disulfoxide, dihexyl exerts its effects involves the interaction of the sulfoxide group with various molecular targets. The sulfoxide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biological pathways and affect cellular processes .
Comparación Con Compuestos Similares
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality.
Diethyl sulfoxide: Similar in structure but with shorter alkyl chains.
Diphenyl sulfoxide: Contains aromatic groups instead of alkyl chains.
Uniqueness: Disulfoxide, dihexyl is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological membranes. This makes it particularly useful in applications where longer hydrophobic chains are advantageous .
Propiedades
Número CAS |
63450-70-4 |
|---|---|
Fórmula molecular |
C12H26O2S2 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
1-hexylsulfinylsulfinylhexane |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-7-9-11-15(13)16(14)12-10-8-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
KNXIMYUHWUOWMW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCS(=O)S(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)

![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)


![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)

![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)


